

An In-depth Technical Guide to Valyl-Serine (Val-Ser)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Serine (**Val-Ser**) is a dipeptide composed of L-valine and L-serine residues joined by a peptide bond. As a product of incomplete protein catabolism, it is found ubiquitously in nature and classified as a metabolite.[1] While many dipeptides exhibit significant biological activities, **Val-Ser** remains a subject of ongoing investigation. It is a known precursor to cyclic diketopiperazines, metabolites that can play a role in biological processes such as quorum sensing.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant biological context, supported by a representative synthesis protocol.

Chemical Structure and Identification

Val-Ser is formed through the condensation of L-valine and L-serine. The structure consists of a hydrophobic isopropyl side chain from the valine residue and a polar hydroxyl side chain from the serine residue, rendering the molecule amphiphilic.

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid[2]

Canonical SMILES: CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N[2]

Molecular Formula: C₈H₁₆N₂O₄[2]



Caption: 2D representation of the L-Valyl-L-Serine molecule.

Physicochemical Properties

The physicochemical properties of **Val-Ser** are critical for understanding its behavior in biological systems and for its application in research and development. Key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	204.22 g/mol	
Monoisotopic Mass	204.111 g/mol	
Physical Description	Solid	
XLogP3	-4.8	
Experimental LogP	-3.54 (Extrapolated)	
Water Solubility	941 g/L (at 25 °C)	[3]
pKa (Predicted)	2.96 ± 0.10	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	5	[3]

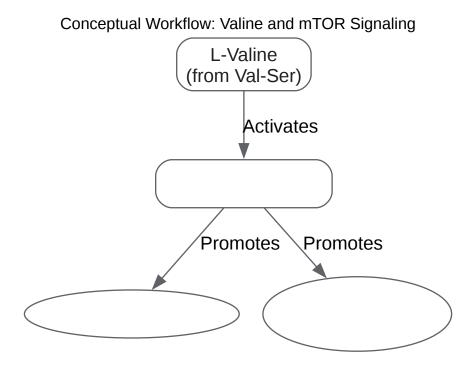
Biological Context and Signaling Pathways

Val-Ser is a dipeptide metabolite resulting from protein digestion or catabolism.[2] While direct signaling roles for the **Val-Ser** dipeptide are not extensively documented, its constituent amino acids, L-valine and L-serine, are key players in major cellular signaling pathways.

4.1 L-Valine and mTOR Signaling L-valine, as a branched-chain amino acid (BCAA), is a crucial activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTORC1 complex, in particular, acts as a central regulator of cell growth, proliferation, and protein synthesis by integrating signals from nutrients like amino acids. Activation of mTORC1



by valine promotes protein synthesis, an essential process for synaptic remodeling and response.



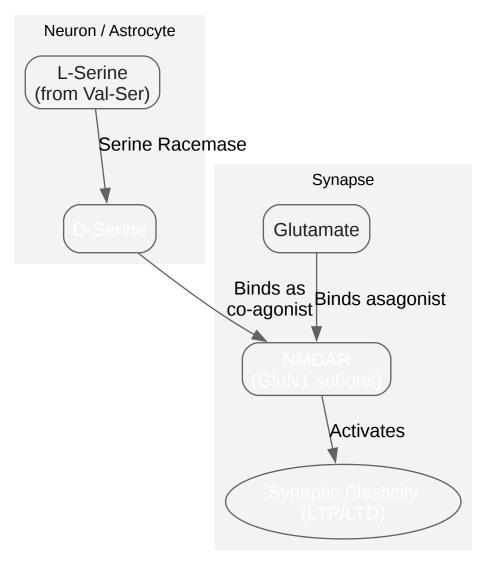
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Caption: Role of L-Valine in activating the mTORC1 pathway.

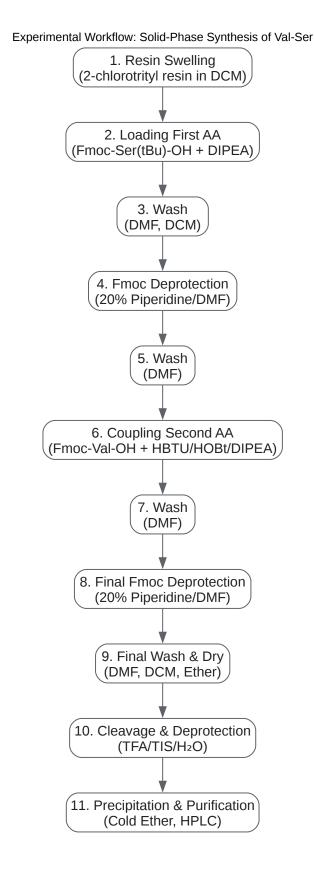
4.2 L-Serine and NMDAR Signaling L-serine serves as the precursor to D-serine, a critical coagonist for the N-Methyl-D-aspartate receptor (NMDAR). D-serine binds to the GluN1 subunit of the NMDAR, which is necessary for the receptor to be activated by the primary neurotransmitter, glutamate. This co-agonist action is fundamental for synaptic plasticity, learning, and memory.



Conceptual Workflow: Serine and NMDAR Signaling







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